(R)-Fluoxetine-d5 Hydrochloride
Overview
Description
®-Fluoxetine-d5 Hydrochloride is a deuterated form of ®-Fluoxetine Hydrochloride, which is a selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fluoxetine, a well-known antidepressant. The deuterium atoms in ®-Fluoxetine-d5 Hydrochloride replace hydrogen atoms, providing a useful tool for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fluoxetine-d5 Hydrochloride involves several steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the fluoxetine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Resolution: Separation of the ®-enantiomer from the racemic mixture. This is typically done using chiral chromatography or crystallization techniques.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Fluoxetine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in high-pressure reactors.
Automated Resolution: Employing automated chromatography systems for efficient separation of the ®-enantiomer.
Salt Formation: Large-scale conversion to the hydrochloride salt using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
®-Fluoxetine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of fluoxetine N-oxide.
Reduction: Formation of desmethylfluoxetine.
Substitution: Formation of fluoxetine derivatives with different substituents.
Scientific Research Applications
®-Fluoxetine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: Studying the metabolic pathways and degradation products of fluoxetine.
Biology: Investigating the effects of fluoxetine on cellular processes and neurotransmitter levels.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of fluoxetine in clinical studies.
Industry: Developing new formulations and delivery methods for fluoxetine.
Mechanism of Action
®-Fluoxetine-d5 Hydrochloride exerts its effects by inhibiting the reuptake of serotonin in the brain. This increases the levels of serotonin in the synaptic cleft, enhancing mood and alleviating symptoms of depression. The molecular targets include the serotonin transporter (SERT) and various serotonin receptors. The pathways involved are primarily related to serotonin signaling and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(S)-Fluoxetine Hydrochloride: The (S)-enantiomer of fluoxetine, which also acts as an SSRI but with different pharmacokinetic properties.
Desmethylfluoxetine: A major metabolite of fluoxetine with similar but less potent SSRI activity.
Norfluoxetine: Another metabolite with SSRI activity.
Uniqueness
®-Fluoxetine-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide stability and allow for detailed metabolic studies. The ®-enantiomer also has distinct pharmacokinetic properties compared to the (S)-enantiomer, making it valuable for enantiomer-specific research.
Properties
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217764-54-9 | |
Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.